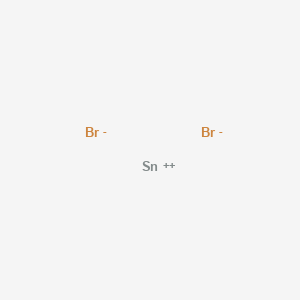

Tin(2+);dibromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tin(2+);dibromide, also known as Tin (II) bromide, Stannous bromide, or Stannous dibromide, is a chemical compound of tin and bromine . It has a linear formula of SnBr2 .

Synthesis Analysis

Tin(2+);dibromide can be prepared by the reaction of metallic tin and HBr . The reaction is as follows: Sn + 2 HBr → SnBr2 + H2 .Molecular Structure Analysis

In the gas phase, SnBr2 is non-linear with a bent configuration similar to SnCl2 . The Br-Sn-Br angle is 95° and the Sn-Br bond length is 255pm . There is evidence of dimerisation in the gaseous phase .Chemical Reactions Analysis

SnBr2 is soluble in donor solvents such as acetone, pyridine, and dimethylsulfoxide to give pyramidal adducts . A number of hydrates are known, 2SnBr2·H2O, 3SnBr2·H2O & 6SnBr2·5H2O which in the solid phase have tin coordinated by a distorted trigonal prism of 6 bromine atoms with Br or H2O capping 1 or 2 faces .Physical And Chemical Properties Analysis

Tin(2+);dibromide is a yellow powder with a density of 5.12 g/mL at 25 °C . It has a molar mass of 278.518 g/mol .Scientific Research Applications

Perovskite Solar Cells

Tin-based Perovskite Solar Cells: have emerged as a promising lead-free alternative due to their suitable bandgap and low toxicity. The introduction of additives like 2,8-dibromo-dibenzothiophene-S,S-dioxide (BrDS) can effectively inhibit the oxidation of Sn 2+ and passivate grain boundary defects and point defects in the perovskite films. This results in higher carrier lifetime and crystal quality, leading to power conversion efficiencies of up to 14.98% .

High Purity Material Production

Tin(II) Bromide is available in various purity grades, including ultra-high purity forms. These are used in applications requiring high optical quality and as scientific standards. The material’s properties, such as its pale yellow appearance and light sensitivity, make it suitable for use in water treatment, chemical analysis, and certain crystal growth applications .

Catalyst in Polymerization

In the field of polymer chemistry, Tin(II) Bromide acts as a catalyst to produce resinous lactone high polymers. It is involved in regioselective mono-etherifications of vicinal diols with diazo compounds, showcasing its utility in complex organic synthesis and polymer production .

Spectrophotometric Analysis

Tin(II) Bromide finds application in the spectrophotometric determination of iridium. Its reactivity and specific interaction with iridium allow for precise measurements and analysis in various research settings .

Synthesis of Alkyl Tin Compounds

The compound is utilized in the preparation of alkyl tin compounds. These compounds have a range of applications, including stabilizers in PVC, catalysts in esterification reactions, and as intermediates in organic synthesis .

Soldering and Plating

Tin(II) Bromide is used in soldering and plating due to its properties when combined with other metals. It contributes to the creation of alloys like pewter and plays a role in the manufacturing of electronics and other metalwork .

Mechanism of Action

Target of Action

Tin(2+);dibromide, also known as Tin (II) bromide, is a chemical compound of tin and bromine with the chemical formula SnBr2

Mode of Action

Tin(2+);dibromide can act as a Lewis acid, forming adducts with donor molecules . For example, it forms NMe3·SnBr2 and 2NMe3·SnBr2 with trimethylamine . It can also act as both a donor and an acceptor in complex formations .

Biochemical Pathways

It is known that tin(2+);dibromide can undergo oxidative addition with a variety of alkyl bromides to yield alkyltin tribromides .

Pharmacokinetics

Its solubility in donor solvents such as acetone, pyridine, and dimethylsulfoxide suggests it could be absorbed and distributed in biological systems .

Result of Action

Its ability to form adducts with donor molecules and undergo oxidative addition with alkyl bromides suggests it could potentially influence a variety of chemical reactions .

Action Environment

The action of Tin(2+);dibromide can be influenced by environmental factors. For example, the reaction of metallic tin and HBr to produce Tin(2+);dibromide can also produce tin (IV) bromide in the presence of oxygen . Furthermore, the formation of different adducts and complexes can be influenced by the presence of different donor molecules .

Safety and Hazards

properties

IUPAC Name |

tin(2+);dibromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Sn/h2*1H;/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUXOVNWDZTCFN-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Sn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tin(2+);dibromide | |

CAS RN |

10031-24-0 |

Source

|

| Record name | Tin dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)

![(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B160425.png)

![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)